molecular formula C20H16N2O3S B11480871 N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide

N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide

Cat. No.: B11480871
M. Wt: 364.4 g/mol
InChI Key: MRECIWSCIPGPGJ-UHFFFAOYSA-N
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Description

N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide is a complex organic compound that belongs to the class of dihydrophenanthridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide typically involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. A novel o-silylaryl triflate precursor has been developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . Another method involves palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C−H bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenanthridin-6(5H)-one.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-benzyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the replication of certain viruses by interacting with viral proteins . In cancer cells, it may induce apoptosis by targeting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential therapeutic applications .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-benzyl-6-oxo-5H-phenanthridine-2-sulfonamide

InChI

InChI=1S/C20H16N2O3S/c23-20-17-9-5-4-8-16(17)18-12-15(10-11-19(18)22-20)26(24,25)21-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23)

InChI Key

MRECIWSCIPGPGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43

Origin of Product

United States

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